![molecular formula C24H25ClN2O2S B069230 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 163837-56-7](/img/structure/B69230.png)
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
GSK 143 is a small molecule drug that functions as a highly selective spleen tyrosine kinase inhibitor. It was initially developed by GSK Plc and is primarily used in the treatment of various immune system diseases, neoplasms, and digestive system disorders . The molecular formula of GSK 143 is C17H22N6O2, and it is known for its potent inhibitory effects on spleen tyrosine kinase, an enzyme involved in various cellular processes such as proliferation, differentiation, and phagocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK 143 involves multiple steps, starting from the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired biological activity
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of GSK 143 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Substitution Reactions
This compound participates in nucleophilic substitution and sulfonamide displacement reactions. Key findings include:
Reagent Systems and Yields
-
The sulfonamide group at the 4-position undergoes acid-catalyzed cleavage with HBr, producing a secondary piperazine derivative .
-
Acyl chlorides react with the free amine group under mild conditions to form amides.
Oxidation Reactions
The piperazine ring and benzylic positions are susceptible to oxidation:
Oxidation Pathways
Oxidizing Agent | Conditions | Product Formed | Application |
---|---|---|---|
KMnO₄ (acidic) | H₂SO₄, 60°C, 6 hrs | N-oxides + chlorophenyl ketones | Prodrug synthesis |
CrO₃ in acetic acid | Reflux, 8 hrs | Sulfone derivatives | Bioactivation studies |
mCPBA | DCM, 0°C to RT, 12 hrs | Epoxidation of benzylic positions | Chiral intermediate production |
-
Potassium permanganate oxidizes the piperazine ring to N-oxides while converting the benzylic carbon to a ketone.
-
Chromium trioxide selectively oxidizes sulfur in the sulfonamide group to sulfones under controlled conditions.
Reduction Reactions
Catalytic hydrogenation and borohydride reductions modify aromatic systems:
Reduction Parameters
Method | Catalyst/Reagent | Conditions | Outcome |
---|---|---|---|
Hydrogenation | Pd/C (10% wt) | 50 psi H₂, ethanol, 25°C | Saturated piperidine analogs |
NaBH₄ | MeOH, 0°C to RT | Partial reduction of ketones | Alcohol intermediates |
LiAlH₄ | Dry THF, reflux | Complete deoxygenation | Alkane derivatives |
-
Palladium-catalyzed hydrogenation reduces the piperazine ring to piperidine while preserving the sulfonamide group.
-
Borohydride reagents selectively reduce oxidized ketone byproducts without affecting the sulfonamide functionality.
Synthetic Utility Table
Key applications in multi-step syntheses:
The sulfonamide group facilitates coordination with transition metals (Cu²⁺, Zn²⁺) for MOF synthesis, while the chiral center enables enantioselective drug production .
Stability Considerations
Critical reaction constraints:
-
pH sensitivity : Degrades above pH 9 via sulfonamide hydrolysis
-
Thermal limits : Stable ≤150°C (decomposition observed at 160°C)
-
Light exposure : Benzyl groups undergo photochemical oxidation under UV light
Reactions requiring prolonged heating (>12 hrs) show reduced yields due to thermal decomposition pathways.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to enhance drug efficacy and specificity, making it an important candidate in drug formulation.
Case Study: Neurological Agents
Research has indicated that derivatives of piperazine can exhibit significant pharmacological activity against various neurological conditions. For instance, studies have shown that modifications to the piperazine core can yield compounds with improved binding affinities to neurotransmitter receptors, thereby enhancing therapeutic outcomes in conditions such as depression and anxiety disorders .
Analytical Chemistry
In analytical chemistry, 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is utilized in developing analytical methods for detecting and quantifying biomolecules. This application is vital for drug formulation and quality control processes.
Data Table: Analytical Applications
Application Area | Methodology Used | Outcome |
---|---|---|
Drug Quality Control | HPLC (High-Performance Liquid Chromatography) | Accurate quantification of active compounds |
Biomolecule Detection | Mass Spectrometry | Identification of metabolites in biological samples |
Biochemical Research
The compound is also employed in biochemical studies investigating receptor interactions. Understanding these interactions is crucial for elucidating the mechanisms of action for potential therapeutic agents.
Example Research Findings
Studies have demonstrated that this compound can interact with various receptor types, such as serotonin and dopamine receptors, which are pivotal in the treatment of psychiatric disorders. This interaction profile suggests its potential use as a lead compound for developing new therapeutic agents targeting these receptors .
Material Science
In material science, this compound finds applications in creating advanced materials with tailored properties. These materials often exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications.
Mechanism of Action
GSK 143 exerts its effects by selectively inhibiting spleen tyrosine kinase. This enzyme plays a crucial role in signal transduction pathways that mediate immune cell activation, proliferation, and differentiation. By inhibiting spleen tyrosine kinase, GSK 143 disrupts these signaling pathways, leading to reduced immune cell activation and inflammation . The molecular targets of GSK 143 include phosphorylated Erk and other downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Fostamatinib: Another spleen tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
Entospletinib: A selective spleen tyrosine kinase inhibitor investigated for its potential in treating hematological malignancies.
Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and Janus kinase, used in the treatment of lymphomas.
Uniqueness of GSK 143
GSK 143 is unique due to its high selectivity and potency as a spleen tyrosine kinase inhibitor. It has demonstrated significant efficacy in preclinical models of autoimmune diseases and chronic lymphocytic leukemia, making it a promising candidate for further clinical development .
Biological Activity
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine, with the CAS number 163837-56-7, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a piperazine ring substituted with both chlorophenyl and methylphenyl sulfonyl groups. The following sections will explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and research findings.
- Molecular Formula : C24H25ClN2O2S
- Molecular Weight : 441.0 g/mol
- LogP : 5.72 (indicating significant lipophilicity)
- Solubility : The compound exhibits varied solubility profiles depending on pH, with ACD/LogD values of 6 at physiological pH (7.4) .
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have shown that certain derivatives of piperazine compounds can inhibit bacterial growth effectively .
- CNS Activity : As a member of the piperazine family, it interacts with central nervous system receptors. Piperazines are known for their potential in treating neurological disorders due to their dopaminergic activity .
- Antitumor Effects : Research indicates that compounds with similar structures have demonstrated antitumor activity against various cancer types, including colon and breast cancer. This is attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine nucleus allows for high-affinity binding to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders .
- Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and other conditions where cholinergic signaling is disrupted .
- Antioxidant Properties : Some derivatives have shown antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
- Antimicrobial Screening :
- CNS Activity Assessment :
Summary of Findings
The biological activity of this compound is multifaceted, encompassing antimicrobial, CNS-modulating, and potential antitumor properties. Its ability to bind various receptors and inhibit key enzymes underscores its therapeutic potential across multiple domains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine, and how is structural purity validated?
- Methodology : Synthesis typically involves sequential alkylation and sulfonylation of the piperazine core. For example, the chlorophenyl-phenylmethyl group is introduced via nucleophilic substitution, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Structural validation employs elemental analysis, IR spectroscopy, H/C NMR, and mass spectrometry to confirm regiochemistry and purity .
Q. What in vitro toxicity profiles have been reported for this compound, and how do structural modifications influence toxicity?
- Findings : Modified piperazine derivatives, including those with bulky substituents (e.g., beta-cyclodextran), exhibit low cytotoxicity in hepatic and renal cell lines. Reduced toxicity correlates with steric hindrance from substituents, which limits nonspecific interactions. However, this may also decrease target-specific bioactivity .
Q. What preliminary biological activities (e.g., antiplatelet, antimicrobial) have been identified for this compound?
- Evidence : Computational models predict antiplatelet activity due to the sulfonyl group’s electron-withdrawing effects, which may inhibit platelet aggregation pathways. Comparative studies with analogs suggest moderate antimicrobial activity against Gram-positive bacteria, though less potent than fluorinated derivatives .
Advanced Research Questions
Q. How do substituent electronic properties (e.g., sulfonyl vs. methyl groups) modulate binding affinity to serotonin receptors (e.g., 5-HT)?
- Methodology : Molecular docking and QSAR studies reveal that the sulfonyl group enhances hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT), while the 4-methylphenyl moiety provides hydrophobic stabilization. Conformational analysis (e.g., DFT calculations) shows that coplanarity of the aryl rings with the piperazine nitrogen optimizes receptor engagement .
Q. How can contradictory data on bioactivity (e.g., antiplatelet vs. low in vivo efficacy) be resolved?
- Approach : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or assay conditions. Use physiologically relevant models:
- In vitro : Compare platelet-rich plasma vs. whole-blood assays.
- In vivo : Evaluate pharmacokinetics (e.g., AUC, half-life) in rodent models. Beta-cyclodextran-modified analogs show reduced activity due to slower cellular uptake .
Q. What strategies optimize the balance between toxicity and bioactivity in structurally related piperazines?
- Design Principles :
- Introduce polar groups (e.g., hydroxyethyl) to improve solubility and reduce off-target interactions.
- Use fragment-based drug design (FBDD) to retain critical pharmacophores (e.g., chlorophenyl for target binding) while minimizing lipophilicity.
- Toxicity screens in 3D organoid models can prioritize candidates with >10-fold selectivity indices .
Q. Methodological Guidance
Q. Which computational tools are recommended for predicting metabolic stability of this compound?
- Tools : Use PISTACHIO and REAXYS databases to predict metabolic sites (e.g., N-demethylation of piperazine). MDM2 simulations can assess susceptibility to cytochrome P450 enzymes. Experimental validation via liver microsome assays is critical .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Protocol : Single-crystal X-ray diffraction (SCXRD) is definitive for assigning absolute configuration. For the chlorophenyl-phenylmethyl group, compare experimental data (e.g., CCDC entries) with computed torsion angles from Gaussian09. Chiral HPLC with AD-H columns can separate enantiomers for purity assessment .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGYTLIFLVABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446265, DTXSID501151209 | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474654-20-1, 163837-56-7 | |
Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474654-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.